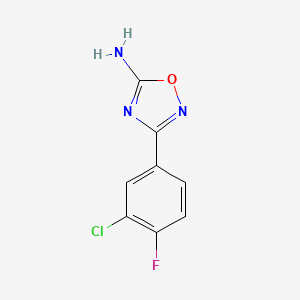

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine

Description

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chloro-4-fluorophenyl group at position 3 and an amine at position 3. Its molecular formula is C₈H₅ClFN₃O, with a molecular weight of 228.6 g/mol (calculated). The compound is of significant interest in medicinal chemistry due to its structural motifs, which are associated with enzyme inhibition and binding affinity . The 3-chloro-4-fluorophenyl moiety enhances interactions with biological targets, such as tyrosinase (AbTYR), through π-π stacking and fluorine bonding within catalytic cavities .

Properties

Molecular Formula |

C8H5ClFN3O |

|---|---|

Molecular Weight |

213.59 g/mol |

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C8H5ClFN3O/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

InChI Key |

MWPDYSRHNKWICR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with cyanogen bromide to form the corresponding amidine intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted the potential of 1,2,4-oxadiazoles as effective agents against various bacterial strains. The incorporation of the 3-(3-Chloro-4-fluorophenyl) moiety enhances this activity, making it a candidate for the development of new antibacterial therapies .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine | Staphylococcus aureus | 12.5 µg/mL |

| 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine | Escherichia coli | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A recent investigation synthesized a series of oxadiazole derivatives that demonstrated cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These compounds were shown to induce apoptosis and disrupt the cell cycle in treated cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. The presence of the chlorofluorophenyl group is believed to enhance these effects by modulating immune responses .

Case Study 1: Antitubercular Activity

A research project focused on synthesizing new oxadiazole derivatives for their antitubercular activity. The study found that compounds containing the oxadiazole ring showed promising results against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values lower than standard treatments .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine with various biological targets. These studies indicated strong interactions with proteins involved in cancer pathways, supporting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor in melanin synthesis . This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s catalytic site, involving both π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine, highlighting differences in substituents, heterocyclic cores, and biological activities:

Key Structural and Electronic Differences

Substituent Effects on the Phenyl Ring: The 3-chloro-4-fluorophenyl group in the target compound optimizes steric and electronic interactions with AbTYR’s catalytic site, as demonstrated in docking studies . Comparatively, the 3-fluorophenyl analogue () lacks the chloro substituent, reducing hydrophobic interactions and inhibitory potency.

Heterocyclic Core Modifications: 1,2,4-Oxadiazole vs. Thioether Linkages: Compounds like those in incorporate sulfur atoms, which enhance lipophilicity but may reduce aqueous solubility .

Physical Properties: Melting points vary significantly with substituents. For example, Ox2 () melts at 131–133°C, while the nitro-substituted Ox3 melts at 201–203°C .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer effects, antimicrobial properties, and enzyme inhibition. It also presents relevant case studies and research findings.

- Chemical Name : 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine

- Molecular Formula : C9H6ClFN2O2

- Molecular Weight : 228.61 g/mol

- CAS Number : 1343260-06-9

Mechanisms of Biological Activity

The biological activity of 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine can be attributed to several mechanisms:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- HeLa (cervical carcinoma) : IC50 ~92.4 µM

- Caco-2 (colon adenocarcinoma) : IC50 ~90.0 µM

The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, suggesting potential as an anticancer drug candidate .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Effective against both Gram-positive and Gram-negative bacteria.

- Inhibitory concentration against Staphylococcus aureus : MIC < 50 µM.

This antimicrobial activity indicates its potential in developing new antibiotics .

Enzyme Inhibition

The compound exhibits inhibitory activity against key enzymes:

- Acetylcholinesterase (AChE) : IC50 = 12.8 µM

- Butyrylcholinesterase (BChE) : IC50 = 53.1 µM

These properties are particularly relevant in neurodegenerative disease contexts .

Data Table: Biological Activities

Case Study 1: Anticancer Effects

A study investigated the anticancer properties of oxadiazole derivatives similar to this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and G2/M phase arrest. This highlights the compound's potential for further development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this oxadiazole derivative against various bacterial strains. The results indicated effective inhibition of resistant strains of Staphylococcus aureus at low concentrations, underscoring its potential as a lead compound for new antibiotic development .

Q & A

Q. What are the standard synthetic protocols for 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) under reflux in polar aprotic solvents like DMF or DMSO. Key steps include:

- Precursor preparation : Functionalization of the 3-chloro-4-fluorophenyl group with a nitrile moiety.

- Oxadiazole formation : Reaction with hydroxylamine at 80–100°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Optimization focuses on temperature control (to avoid side products like triazoles) and catalyst selection (e.g., mild bases like K₂CO₃ to enhance regioselectivity) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine and chlorine integration in aromatic regions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 242.03 for C₈H₅ClFN₃O) .

- X-ray crystallography (if crystals are obtainable) resolves bond angles and dihedral stresses in the oxadiazole ring .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening includes:

- Enzyme inhibition assays : Targeting kinases or proteases due to oxadiazole’s affinity for ATP-binding pockets .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For example, fluorophenyl groups increase electron-withdrawing effects, stabilizing oxadiazole rings .

- Molecular docking : Identifies potential binding modes with targets like EGFR kinase (PDB ID: 1M17). Adjust substituents (e.g., -NH₂ position) to optimize hydrogen bonding .

- QSAR models : Correlate substituent lipophilicity (logP) with antimicrobial IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Standardized assay protocols : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .

- Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What strategies mitigate challenges in regioselectivity during oxadiazole ring formation?

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. hours) and minimizes side reactions via uniform heating .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) for -NH₂ to prevent undesired cyclization .

- In situ monitoring : ReactIR tracks nitrile intermediate conversion, ensuring >90% yield before proceeding .

Q. How can AI-driven platforms accelerate reaction optimization for scaled synthesis?

- Generative AI models : Propose optimal conditions (e.g., solvent:acetonitrile, temp:85°C) based on historical data from PubChem or Reaxys .

- Automated high-throughput screening : Robotic liquid handlers test 96+ conditions in parallel, prioritizing high-yield reactions .

- Feedback loops : Experimental results refine AI predictions (e.g., Bayesian optimization for catalyst selection) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.